O,O-Dimethylisomannide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

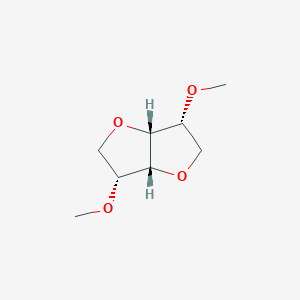

O,O-Dimethylisomannide is a chemical compound with the molecular formula C8H14O4. It is also known as 1,4:3,6-Dianhydro-2,5-di-O-methyl-D-mannitol. This compound is characterized by its unique structure, which includes two methoxy groups attached to a mannitol backbone. It is commonly used in various chemical and industrial applications due to its distinctive properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: O,O-Dimethylisomannide can be synthesized through the methylation of isomannide. The process typically involves the reaction of isomannide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the methylation process .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Análisis De Reacciones Químicas

Types of Reactions: O,O-Dimethylisomannide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carbonyl compounds.

Reduction: It can be reduced to yield alcohol derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halides or nucleophiles in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

O,O-Dimethylisomannide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes

Mecanismo De Acción

The mechanism of action of O,O-Dimethylisomannide involves its interaction with specific molecular targets. The methoxy groups play a crucial role in its reactivity and interaction with other molecules. The pathways involved include nucleophilic substitution and electrophilic addition, which are facilitated by the presence of the methoxy groups .

Comparación Con Compuestos Similares

- Dimethyl isosorbide

- 1,4:3,6-Dianhydro-2,5-dimethyl-D-glucitol

- Di-O-methyl-1,4:3,6-dianhydro-D-mannitol

Comparison: O,O-Dimethylisomannide is unique due to its specific arrangement of methoxy groups and its mannitol backbone. Compared to similar compounds, it exhibits distinct reactivity and solubility properties, making it suitable for specific applications in organic synthesis and industrial processes .

Actividad Biológica

O,O-Dimethylisomannide (DMI) is a compound that has garnered attention for its potential biological applications, particularly in oral care formulations. This article explores the biological activity of DMI, focusing on its antibacterial properties, efficacy in dental applications, and its role as a delivery enhancer in personal care products.

DMI is a derivative of isomannide, a sugar alcohol that belongs to the class of dianhydrohexitols. The chemical structure of DMI allows it to interact with biological systems effectively, making it a candidate for various applications, especially in oral hygiene.

Antibacterial Activity

In vitro Studies

Research conducted in the 1980s demonstrated that DMI exhibits antibacterial properties, particularly against Streptococcus mutans, a primary bacterium involved in dental plaque formation. In vitro experiments indicated that DMI could inhibit the growth of this bacterium, albeit at high concentrations where its antibacterial activity is considered weak compared to more potent agents like triclosan and chlorhexidine gluconate .

Efficacy in Oral Care

Despite its antibacterial properties, DMI's effectiveness in practical applications has been limited. Studies showed that while DMI could dissolve dental tartar over extended periods (24 hours) in controlled conditions, it failed to demonstrate significant efficacy in vivo for tartar removal from teeth and gums . This limitation has led to its decline in use within the oral hygiene sector.

Delivery Enhancement

DMI has been recognized for its role as a delivery enhancer in various personal care formulations. It facilitates the penetration of active ingredients into the skin, which has made it valuable in products such as:

- Sunless tanners

- Facial treatments

- Anti-acne formulations

- Makeup removers

However, its application as a delivery enhancer in oral care products remains minimal .

Case Studies and Research Findings

Several case studies have explored the applications of DMI in oral health. One notable study focused on its incorporation into dentifrices aimed at reducing plaque formation. Although initial findings suggested potential benefits, subsequent evaluations highlighted that DMI was not as effective as other established antibacterial agents .

Summary of Key Findings

| Study Aspect | Findings |

|---|---|

| Antibacterial Activity | Weak against S. mutans, ineffective at lower concentrations |

| Tartar Dissolution | Effective in vitro but not in vivo for dental applications |

| Delivery Enhancement | Useful in skin products; limited use in oral care |

| Market Viability | Considered cost-prohibitive and largely abandoned for oral hygiene use |

Propiedades

IUPAC Name |

(3R,3aR,6R,6aR)-3,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-9-5-3-11-8-6(10-2)4-12-7(5)8/h5-8H,3-4H2,1-2H3/t5-,6-,7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJYDZQQVZJMPP-WCTZXXKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COC2C1OCC2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CO[C@H]2[C@@H]1OC[C@H]2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.